molecular formula C6H9N B1266832 2-Azabicyclo[2.2.1]hept-5-ene CAS No. 6671-85-8

2-Azabicyclo[2.2.1]hept-5-ene

Cat. No. B1266832
CAS RN: 6671-85-8
M. Wt: 95.14 g/mol
InChI Key: KPFWYFYRULFDQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene and its enantiomers involves bioresolution approaches utilizing lactamase catalyzed resolution of the racemic material. Efficient enzymes from wild-type strains have been discovered, which enable the synthesis of both isomers of this compound. This method remains one of the most efficient for preparing such synthons (Holt-Tiffin, 2009).

Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.2.1]hept-5-ene derivatives has been elucidated through various spectroscopic techniques. For instance, the relative and absolute configurations of diastereoisomeric 2-substituted 2-Azabicyclo[2.2.1]hept-5-enes were determined using 1H, 1H-ROESY experiments and crystal structure analysis (Pombo-Villar et al., 1993).

Chemical Reactions and Properties

2-Azabicyclo[2.2.1]hept-5-ene compounds exhibit interesting chemical reactivity. For example, an unexpected intramolecular cyclization was reported during the reaction of furfurylamine with maleimides, leading to the efficient synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. This showcases the compound's potential in green chemistry applications (Puerto Galvis & Kouznetsov, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of 2-Azabicyclo[2.2.1]hept-5-ene in various solvents and conditions. These properties are determined through empirical studies and contribute to the compound's applicability in synthesis and formulation processes.

Chemical Properties Analysis

The chemical properties of 2-Azabicyclo[2.2.1]hept-5-ene, including its reactivity with different chemical agents, stability under various conditions, and potential for functionalization, are of great interest. For instance, the addition of molecular fluorine to derivatives of this compound has been explored, resulting in the synthesis of difluorinated carbocyclic nucleosides, highlighting the compound's versatility in organic synthesis (Toyota et al., 1995).

Scientific Research Applications

Biocatalytic Resolution and Synthon Applications

2-Azabicyclo[2.2.1]hept-5-ene, commonly known as Vince lactam, plays a significant role in the biocatalytic resolution processes in the pharmaceutical industry. γ-Lactamases, a class of enzymes, are utilized for the kinetic resolution of racemic Vince lactam, producing optically pure enantiomers. These enantiomers and their hydrolytic products are crucial intermediates for developing carbocyclic nucleoside medicines, such as the FDA-approved drugs peramivir and abacavir (Zhu & Zheng, 2018). Additionally, the enantiomers of Vince lactam are highly versatile synthons used in a growing number of drug candidates, with bioresolution approaches utilizing lactamase-catalyzed resolution being particularly efficient (Holt-Tiffin, 2009).

Antibacterial Agents and β-Lactamase Inhibitors

A series of 6-azabicyclo[3.2.0]hept-2-ene compounds, related to Vince lactam, were synthesized and evaluated for their antimicrobial potency and β-lactamase inhibition activity. Some of these compounds showed efficacy as β-lactamase inhibitors, suggesting potential applications in antibacterial treatments (Singh & Cooper, 1994).

Synthesis and Structural Studies

The synthesis and structural analysis of Vince lactam derivatives have been extensively studied. For instance, the absolute configuration of 2-substituted Vince lactam was determined using spectroscopic methods and crystal structure analysis (Pombo-Villar et al., 1993). Furthermore, a practical enzymatic procedure for resolving N-substituted Vince lactam was developed, providing an approach for preparing enantiomerically pure N-substituted γ-lactams (Mahmoudian et al., 1999).

Pharmaceutical and Chemical Synthesis

Vince lactam derivatives have been used in the synthesis of various pharmaceutical compounds. For example, reductive Heck coupling of N-protected Vince lactam derivatives led to the synthesis of epibatidine isomers, demonstrating their utility in the creation of complex molecular structures (Cox & Malpass, 1999). Additionally, Vince lactam has been used as a synthon for single-enantiomer carbocyclic nucleosides, highlighting its versatility in synthetic organic chemistry (Taylor et al., 1993).

Molecular Modifications and Rearrangements

Various studies have explored the molecular modifications and rearrangements of Vince lactam derivatives. For instance, a study on the synthesis of enantiopure (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one utilized an asymmetric desymmetrization protocol, demonstrating the compound's utility in the synthesis of natural (−)-epibatidine (Pandey et al., 2001). Similarly, the lipase-catalyzed asymmetric synthesis of optically active Vince lactam derivatives has been reported, further illustrating the compound's potential in chiral chemistry (Nakano et al., 1994).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, serious eye damage/eye irritation, and skin sensitization . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems represents a significant area of study . The unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides opens up new possibilities for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .

properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFWYFYRULFDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30985275
Record name 2-Azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]hept-5-ene

CAS RN

6671-85-8
Record name 2-Azabicyclo(2.2.1)hept-5-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006671858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]hept-5-ene
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Reactant of Route 6
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Citations

For This Compound
284
Citations
CAD Sousa, MLC Vale, JE Rodríguez-Borges… - New Journal of …, 2010 - pubs.rsc.org
The endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-…
Number of citations: 7 pubs.rsc.org
CEP Galvis, VV Kouznetsov - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides is reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo[…
Number of citations: 27 pubs.rsc.org
T Kobayashi, K Ono, H Kato - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-…
Number of citations: 28 www.journal.csj.jp
X García-Mera, JE Rodríguez-Borges, MLC Vale… - Tetrahedron, 2011 - Elsevier
The cycloaddition between protonated glyoxylate imines possessing two chiral auxiliaries, N-(S)- or N-(R)-1-phenylethyl and (−)-8-phenylmenthyl or (+)-8-phenylneomenthyl, and …
Number of citations: 21 www.sciencedirect.com
DM Hodgson, CR Maxwell, R Wisedale… - Journal of the …, 2001 - pubs.rsc.org
Base-induced isomerisation of epoxide 13 gives an azanortricyclanol 17 which is a precursor for a novel free-radical induced rearrangement to 6-substituted 2-azabicyclo[2.2.1]hept-5-…
Number of citations: 43 pubs.rsc.org
CD Cox, JR Malpass - Tetrahedron, 1999 - Elsevier
The coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes and 2-chloro-5-iodopyridine under reductive Heck conditions gives approximately equal amounts of exo-5- and exo-6- (6′-…
Number of citations: 39 www.sciencedirect.com
H Jeong, VWL Ng, J Börner, RR Schrock - Macromolecules, 2015 - ACS Publications
Ring-opening metathesis polymerization (ROMP) of methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (PhEtNNBE; (S) and racemic) was investigated employing six …
Number of citations: 22 pubs.acs.org
A Kasyan, C Wagner, ME Maier - Tetrahedron, 1998 - Elsevier
The Diels-Alder adduct between cyclopentadiene and the iminium salt of formaldehyde was coupled as its boc-derivative with two aryl iodides. The coupling takes place in a …
Number of citations: 51 www.sciencedirect.com
MB Hursthouse, KMA Malik, DE Hibbs… - Journal of the …, 1995 - pubs.rsc.org
The amide 3 reacted with various electrophilic reagents to give the addition products 5–9; reaction of 3 with m-chloroperoxybenzoic acid (MCPBA) gave the epoxide 10; similarly, the …
Number of citations: 26 pubs.rsc.org
RME Schitter, T Steinhäusler, F Stelzer - Journal of Molecular Catalysis A …, 1997 - Elsevier
Enantiomerically pure (1) and racemic (2) methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate were found to undergo ring opening metathesis polymerization …
Number of citations: 21 www.sciencedirect.com

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